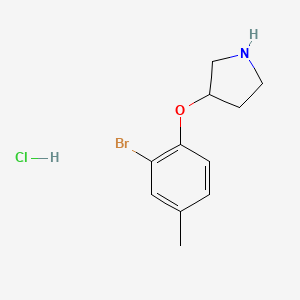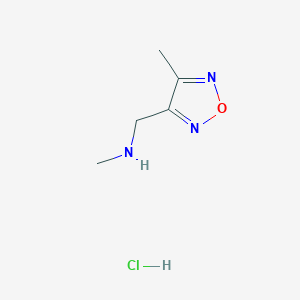
(4-Ethylcyclohexyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylcyclohexyl)hydrazine dihydrochloride, or 4-ECH, is an organic compound that has been studied for its potential applications in the scientific and medical fields. 4-ECH is a colorless, crystalline solid with a melting point of 115-117 °C and a molecular weight of 209.2 g/mol. It is a cyclic hydrazine derivative that has been studied for its potential use as a reagent, a catalyst, and a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Fluorescent Probe Development
Hydrazine compounds have been utilized in the development of fluorescent probes for environmental and biological applications. For instance, a study detailed the creation of a ratiometric fluorescent probe for detecting hydrazine in water samples and biological systems. The probe, designed with a large Stokes shift, showcased low cytotoxicity, significant cell permeability, and the capability for visualizing exogenous hydrazine in live cells and zebrafish, indicating its utility in environmental monitoring and biological research (Zhu et al., 2019).
Synthesis of Antibacterial Compounds
Hydrazine derivatives have been synthesized for potential antibacterial use. Research into novel heterocyclic compounds containing a sulfonamido moiety demonstrated the creation of derivatives with significant antibacterial activity, highlighting the role of hydrazine derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Metal Ion Transport
Research has also explored the use of hydrazine derivatives in selective transport of metal ions. For example, a study on the uphill transport of Cu(II) ions through a liquid membrane using a hydrazine derivative as a carrier demonstrated the efficiency and selectivity of this approach for metal recovery and environmental remediation (Gholivand, 2000).
Antimicrobial Activities
The synthesis and evaluation of new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives as antimicrobial agents revealed that these compounds, derived from hydrazine reactions, possess antimicrobial activities, offering insights into the development of novel antimicrobial therapies (El-zohry & Abd-Alla, 2007).
Propiedades
IUPAC Name |
(4-ethylcyclohexyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-7-3-5-8(10-9)6-4-7;;/h7-8,10H,2-6,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOAGYAJEZKXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)




![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)

